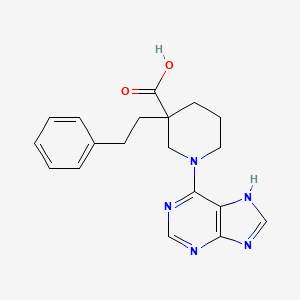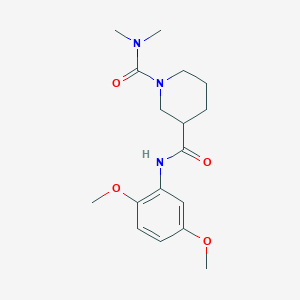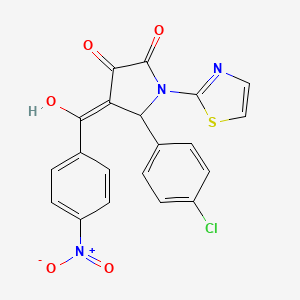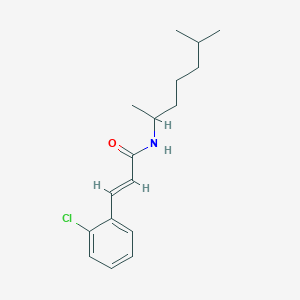
3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, PEPA, and has been studied for its pharmacological properties.
作用機序
PEPA acts as an agonist of the AMPA receptor, specifically targeting the GluA2 subunit. It binds to the receptor and induces a conformational change, which results in the opening of the ion channel and the influx of positively charged ions into the cell. This leads to the depolarization of the neuron and the initiation of an action potential.
Biochemical and Physiological Effects:
PEPA has been shown to enhance synaptic transmission and plasticity in the brain. It increases the amplitude and frequency of excitatory postsynaptic currents (EPSCs) and enhances long-term potentiation (LTP), which is a form of synaptic plasticity that underlies learning and memory.
実験室実験の利点と制限
PEPA has several advantages for lab experiments, including its selectivity for the GluA2 subunit of the AMPA receptor and its ability to enhance synaptic transmission and plasticity. However, it also has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for research on PEPA. One area of interest is the development of more selective and potent AMPA receptor agonists that can be used to study specific subunits and isoforms of the receptor. Another direction is the investigation of the potential therapeutic applications of PEPA in neurological and psychiatric disorders, such as Alzheimer's disease and depression. Additionally, the use of PEPA in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the mechanisms underlying synaptic plasticity and cognitive function.
合成法
The synthesis method of PEPA involves the reaction of 2-phenylethylamine with 6-chloropurine in the presence of a palladium catalyst. This reaction results in the formation of an intermediate, which is then further reacted with piperidine-3-carboxylic acid to produce PEPA.
科学的研究の応用
PEPA has been extensively studied for its potential applications in neuroscience research. It is a selective agonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The compound has been used to study the mechanisms underlying synaptic transmission and plasticity in the brain.
特性
IUPAC Name |
3-(2-phenylethyl)-1-(7H-purin-6-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(26)19(9-7-14-5-2-1-3-6-14)8-4-10-24(11-19)17-15-16(21-12-20-15)22-13-23-17/h1-3,5-6,12-13H,4,7-11H2,(H,25,26)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXUVBOIUSQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)(CCC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)-1-(9H-purin-6-YL)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5298513.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B5298521.png)
![5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)


![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5298573.png)
![4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5298582.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5298603.png)

![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)